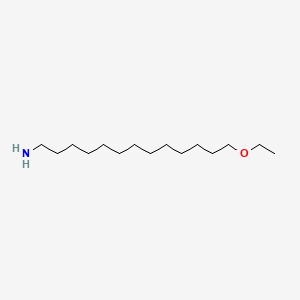
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is a compound that belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is known for its unique structural properties, which include high thermal stability and density.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a diacylhydrazine with a fluorinated carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or nitro groups, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Applications De Recherche Scientifique
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of new pharmaceuticals with improved efficacy and stability.
Industry: Utilized in the development of high-performance materials, such as polymers and coatings, due to its thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique electronic properties allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and energetic materials.
1,2,5-Oxadiazole (Furazan): Utilized in high-energy materials and explosives.
1,3,4-Oxadiazole: Commonly found in pharmaceuticals and agrochemicals
Uniqueness
1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane stands out due to its perfluorinated propyl linker, which imparts unique properties such as enhanced thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
5086-79-3 |
|---|---|
Formule moléculaire |
C19H10F6N4O2 |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
2-[1,1,2,2,3,3-hexafluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H10F6N4O2/c20-17(21,15-28-26-13(30-15)11-7-3-1-4-8-11)19(24,25)18(22,23)16-29-27-14(31-16)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
MMABQVGOFGJOQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C(C(C(C3=NN=C(O3)C4=CC=CC=C4)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)






![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

